molecular formula C23H25NO5 B2793361 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-27-8

1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2793361
CAS RN: 887467-27-8
M. Wt: 395.455
InChI Key: KZHMUCQHZHTTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a spirocyclic lactone that contains a piperidine and a chroman ring system. It has a molecular formula of C24H27NO5 and a molecular weight of 409.47 g/mol.

Mechanism of Action

The mechanism of action of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is not fully understood. However, studies have suggested that 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) signaling pathway. 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one can inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation. 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has also been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. This suggests that 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one in lab experiments is its high purity and stability. 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one can be synthesized with high yields and purity, which makes it suitable for various biological assays. However, one of the limitations of using 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is its relatively low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.

Future Directions

There are several future directions for research on 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one. One area of interest is the development of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one-based drugs for the treatment of neurodegenerative disorders. Further studies are needed to investigate the potential of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another area of interest is the development of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one-based drugs for the treatment of cancer. Studies have shown that 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has anti-tumor properties, and further research is needed to investigate its potential as a cancer therapy. In addition, studies are needed to investigate the safety and toxicity of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one in humans.

Synthesis Methods

The synthesis of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one involves the reaction of 4-ethoxyphenol with ethyl chloroformate to form ethyl 2-(4-ethoxyphenoxy)acetate. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde to form 1-(2-(4-ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one. The synthesis of 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has been optimized to achieve high yields and purity.

Scientific Research Applications

1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1'-[2-(4-ethoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-2-27-17-7-9-18(10-8-17)28-16-22(26)24-13-11-23(12-14-24)15-20(25)19-5-3-4-6-21(19)29-23/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHMUCQHZHTTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

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